2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
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Overview
Description
This compound is characterized by its unique structure, which includes a cyclohexyl group, an imidazo[1,2-a]pyridine moiety, and an acetamide linkage.
Preparation Methods
The synthesis of 2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative amidation of methylarenes using TBHP can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an α-glucosidase inhibitor, which is important for controlling post-prandial hyperglycemia in patients with type 2 diabetes . Additionally, its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it competes with substrates for binding to the active site of the enzyme, thereby reducing the breakdown of carbohydrates into glucose . This competitive inhibition is facilitated by hydrogen bonds and electrostatic interactions with the active site residues.
Comparison with Similar Compounds
2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide can be compared with other similar compounds, such as 4-alkylaminoimidazo[1,2-a]pyridines linked to carbamate moieties. These compounds also exhibit α-glucosidase inhibitory activity but differ in their structural features and potency
Properties
IUPAC Name |
2-cyclohexyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-6-5-11-21-13-16(20-18(14)21)9-10-19-17(22)12-15-7-3-2-4-8-15/h5-6,11,13,15H,2-4,7-10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPWNICMOPSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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